Deuterium Mass Shift for LC-MS Quantification
NADPH-D, with a molecular mass of 745.42 Da, exhibits a +1 Da mass shift relative to unlabeled β-NADPH (744.42 Da) . This mass difference is exploited in LC-MS/MS to distinguish the exogenous internal standard from the endogenous analyte. In a comparative study using deuterated and non-deuterated NAD(P)H, a positive mass shift of 1 Da in the product was observed, confirming deuteride (D⁻) transfer from NADP-D [1]. This property is essential for accurate, matrix-normalized quantification in complex biological samples, whereas unlabeled NADPH cannot provide this differentiation, leading to ambiguous or inaccurate measurements due to matrix effects [2].
| Evidence Dimension | Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | 745.42 Da (C21H30N7O17P3 with one deuterium atom) |
| Comparator Or Baseline | β-NADPH: 744.42 Da |
| Quantified Difference | +1 Da mass shift (approximately 1 Da) |
| Conditions | LC-MS/MS analysis; hydride transfer experiments |
Why This Matters
This precise mass shift enables accurate, matrix-normalized quantification of endogenous NADPH pools in metabolomics and fluxomics studies, a capability not offered by unlabeled NADPH.
- [1] Stereo-specificity for pro-(R) hydrogen of NAD(P)H during enzyme-catalyzed hydride transfer to CL-20. INIS-IAEA (2005). View Source
- [2] Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Accurate Measurement of Nicotinamide Adenine Dinucleotide Metabolism. Frederick DW, et al. Cell Metabolism. 2017. View Source
